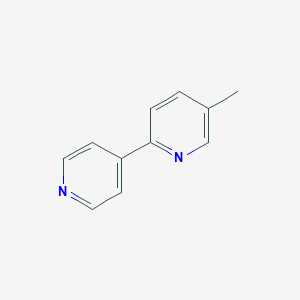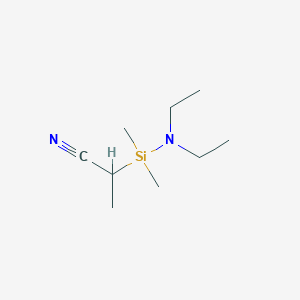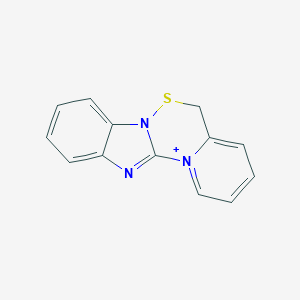
Anthracene, 9-chloro-10-chloromethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anthracene, 9-chloro-10-chloromethyl- is a synthetic compound that has gained attention in scientific research due to its unique properties. It is a chlorinated derivative of anthracene, which is a polycyclic aromatic hydrocarbon (PAH) that is widely used in the chemical industry.
作用机制
The mechanism of action of anthracene, 9-chloro-10-chloromethyl-, is not well understood. However, it is believed to interact with DNA by intercalation, which is the insertion of the molecule between the base pairs of the DNA double helix. This interaction can lead to changes in the DNA structure and function, which can have a variety of effects on cellular processes.
Biochemical and Physiological Effects:
Anthracene, 9-chloro-10-chloromethyl-, has been shown to have a variety of biochemical and physiological effects. It has been shown to induce DNA damage and apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. It has also been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic applications in other diseases.
实验室实验的优点和局限性
One of the advantages of using anthracene, 9-chloro-10-chloromethyl-, in lab experiments is its fluorescent properties, which make it a useful tool for studying DNA interactions. Additionally, its synthetic accessibility and stability make it a convenient precursor for the synthesis of other compounds. However, its toxicity and potential for DNA damage can be a limitation, and caution should be taken when handling and using the compound.
未来方向
There are several future directions for research on anthracene, 9-chloro-10-chloromethyl-. One direction is the development of new synthetic methods to improve the yield and purity of the compound. Another direction is the investigation of its potential as a therapeutic agent for cancer and other diseases. Additionally, further studies are needed to understand its mechanism of action and its effects on cellular processes.
合成方法
The synthesis of anthracene, 9-chloro-10-chloromethyl-, involves the chlorination of anthracene with chlorine gas in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the product is obtained by distillation. The yield of the reaction is dependent on the reaction conditions, such as the temperature, pressure, and concentration of the reactants.
科学研究应用
Anthracene, 9-chloro-10-chloromethyl-, has been used in scientific research for a variety of applications. It has been used as a fluorescent probe to study the interaction of DNA with intercalating agents. It has also been used as a photosensitizer in the photodynamic therapy of cancer. Additionally, it has been used as a precursor for the synthesis of other compounds, such as anthracene-based dyes and polymers.
属性
| 19996-03-3 | |
分子式 |
C15H10Cl2 |
分子量 |
261.1 g/mol |
IUPAC 名称 |
9-chloro-10-(chloromethyl)anthracene |
InChI |
InChI=1S/C15H10Cl2/c16-9-14-10-5-1-3-7-12(10)15(17)13-8-4-2-6-11(13)14/h1-8H,9H2 |
InChI 键 |
XPUGCURTNYKMLB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Cl)CCl |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Cl)CCl |
| 19996-03-3 | |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


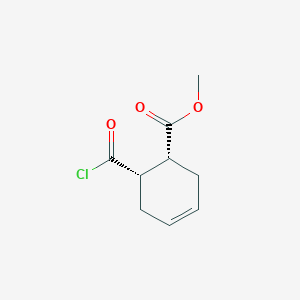

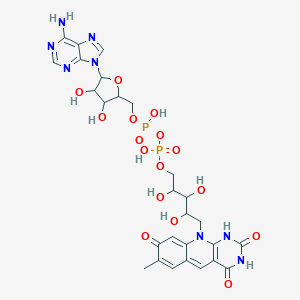
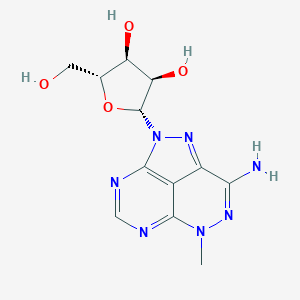
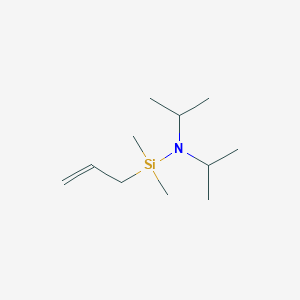
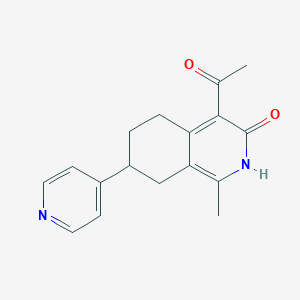
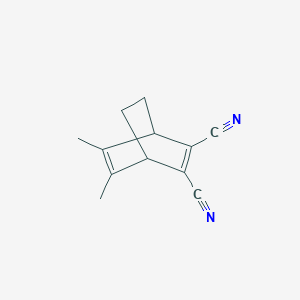


![N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide](/img/structure/B25424.png)
